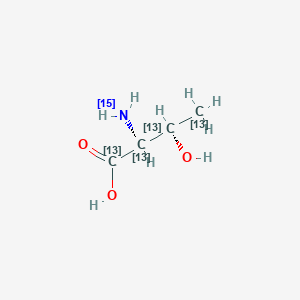
L-Threonine-13C4,15N
Overview
Description
L-Threonine-13C4,15N is the 13C- and 15N-labeled version of L-Threonine . L-Threonine is a natural amino acid that can be produced by microbial fermentation and is used in food, medicine, or feed .
Molecular Structure Analysis
The molecular structure of L-Threonine-13C4,15N is represented by the formula 13C4H915NO3 . The molecular weight is 124.08 .
Physical And Chemical Properties Analysis
L-Threonine-13C4,15N is a solid substance with a molecular weight of 124.08 . The substance should be stored at room temperature away from light and moisture .
Scientific Research Applications
Biomolecular NMR Studies
L-Threonine-13C4,15N is used in Nuclear Magnetic Resonance (NMR) studies . The isotope-labeled counterparts of Threonine can be used to probe the structure, dynamics, and binding of biological macromolecules .
Protein Synthesis
L-Threonine-13C4,15N plays a crucial role in protein synthesis . As an essential amino acid, it is involved in the creation of new proteins in the body .
Metabolic Functions
This compound is involved in various metabolic functions . For instance, it plays a role in glycine synthesis .
Protein Phosphorylation
L-Threonine-13C4,15N is involved in protein phosphorylation . This process is vital for many cellular functions, including cell division, growth, and signal transduction .
O-linked Glycosylation
Another application of L-Threonine-13C4,15N is in O-linked glycosylation . This is a type of protein modification that involves attaching a carbohydrate to the oxygen atom of an amino acid residue, often threonine .
Stable Isotope Labeling in Cell Culture (SILAC)
L-Threonine-13C4,15N can be used in Stable Isotope Labeling in Cell Culture (SILAC) . This technique allows for the incorporation of isotopes into proteins, which can then be identified and quantified by mass spectrometry .
Safety and Hazards
Mechanism of Action
Target of Action
L-Threonine-13C4,15N is a labeled form of L-Threonine , an essential amino acid that plays a crucial role in protein synthesis . It primarily targets the protein synthesis machinery in cells, specifically the ribosomes where it is incorporated into growing peptide chains.
Mode of Action
As a component of proteins, L-Threonine-13C4,15N interacts with its targets by being incorporated into the peptide chains during the translation process .
Biochemical Pathways
L-Threonine-13C4,15N is involved in several metabolic functions, including glycine synthesis and protein phosphorylation . It is also a precursor for the synthesis of other amino acids and can be converted into glycine and acetyl-CoA, entering the citric acid cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Threonine-13C4,15N are similar to those of the unlabeled compound. It is absorbed from the diet, distributed throughout the body, metabolized in various tissues, and excreted in urine .
Result of Action
The molecular and cellular effects of L-Threonine-13C4,15N’s action are primarily related to its role in protein synthesis . By being incorporated into proteins, it contributes to the structure and function of these macromolecules. Additionally, its metabolic derivatives participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of L-Threonine-13C4,15N are influenced by various environmental factors. For instance, the availability of the compound can be affected by dietary intake. Furthermore, factors such as pH and temperature can impact the stability of the compound and its incorporation into proteins .
properties
IUPAC Name |
(2S,3R)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-KJQIOZMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH2])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.084 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonine-13C4,15N | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




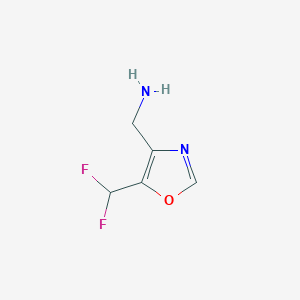
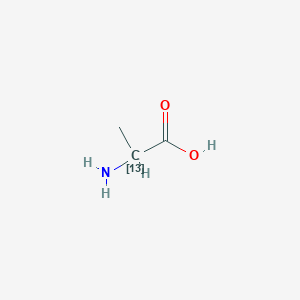
![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)
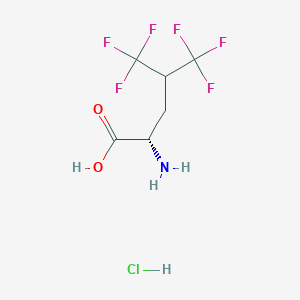

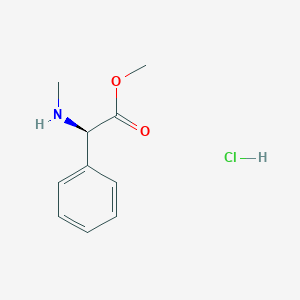


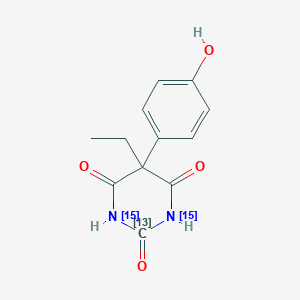


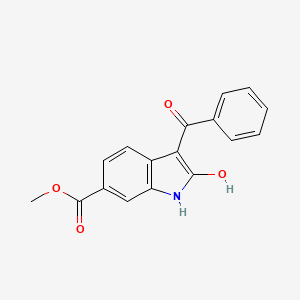
![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)